molecular formula C22H22N2O4S B3921195 N-(2-ethoxyphenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide

N-(2-ethoxyphenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide

Cat. No.: B3921195
M. Wt: 410.5 g/mol
InChI Key: PJFWJOXIYZIWCW-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring both an ethoxyphenyl and a methylphenylsulfonylamino group, suggests potential biological activity and utility in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide typically involves a multi-step process:

    Formation of the sulfonamide group: This can be achieved by reacting 4-methylbenzenesulfonyl chloride with an appropriate amine under basic conditions.

    Coupling with 2-ethoxyaniline: The sulfonamide intermediate is then coupled with 2-ethoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Final product purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be implemented, such as using continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

    Reduction: The sulfonamide group can be reduced to an amine under reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) or chlorine (Cl2).

Major Products

    Oxidation: Conversion of the ethoxy group to a carboxylic acid.

    Reduction: Conversion of the sulfonamide group to an amine.

    Substitution: Introduction of nitro or halogen groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfonamides.

    Medicine: Potential antimicrobial or anti-inflammatory agent.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethoxyphenyl)-2-[(4-chlorophenyl)sulfonylamino]benzamide
  • N-(2-ethoxyphenyl)-2-[(4-methoxyphenyl)sulfonylamino]benzamide
  • N-(2-ethoxyphenyl)-2-[(4-nitrophenyl)sulfonylamino]benzamide

Uniqueness

N-(2-ethoxyphenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide is unique due to the presence of the 4-methylphenyl group, which may impart distinct biological activity compared to its analogs with different substituents on the phenyl ring. This uniqueness can be explored in terms of its binding affinity to biological targets, pharmacokinetics, and overall efficacy in various applications.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-3-28-21-11-7-6-10-20(21)23-22(25)18-8-4-5-9-19(18)24-29(26,27)17-14-12-16(2)13-15-17/h4-15,24H,3H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFWJOXIYZIWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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